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Compound of Interest

Compound Name: ART558

Cat. No.: B8198336 Get Quote

A detailed evaluation of two selective allosteric inhibitors of DNA Polymerase Theta (Polθ),

ART558 and its derivative ART812, reveals key differences in their preclinical profiles,

positioning ART812 as a more viable candidate for in vivo applications due to its enhanced

metabolic stability.

Both ART558 and ART812 are potent and selective inhibitors of the polymerase function of

Polθ, a critical enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway. By

inhibiting TMEJ, these molecules induce synthetic lethality in cancer cells with deficiencies in

other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This targeted

approach has shown promise for overcoming resistance to other therapies, including PARP

inhibitors. While both compounds exhibit similar high potency at the biochemical and cellular

levels, their pharmacokinetic properties diverge significantly, influencing their utility in preclinical

models.
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Parameter ART558 ART812

Target DNA Polymerase Theta (Polθ) DNA Polymerase Theta (Polθ)

Mechanism of Action

Allosteric inhibitor of Polθ

polymerase activity, blocking

Theta-Mediated End Joining

(TMEJ)

Allosteric inhibitor of Polθ

polymerase activity, blocking

Theta-Mediated End Joining

(TMEJ)

Biochemical Potency (IC50) 7.9 nM[1] 7.6 nM[2]

Cellular MMEJ Inhibition (IC50) ~150 nM[3] 240 nM[2]

Metabolic Stability

Poor, with high intrinsic

clearance (>1500 µL/min/mg in

mouse liver microsomes)[4]

Improved compared to

ART558[4][5]

Solubility
Not specified, but generally

lower than ART812

Improved compared to

ART558

Oral Bioavailability

Unsuitable for in vivo treatment

due to poor metabolic

stability[3][6]

Orally active[2]

In Vivo Efficacy
Not tested in vivo due to poor

metabolic stability[3]

Demonstrated significant tumor

inhibition in a PARP-resistant

BRCA1/SHLD2 defective

tumor model[2][4][5]

Radiosensitization
Potently radiosensitizes tumor

cells in vitro[7][8]

A deuterated form, ART899,

shows in vivo

radiosensitization[6][7]

Signaling Pathway and Mechanism of Action
ART558 and ART812 function by allosterically inhibiting the polymerase domain of Polθ. This

prevents the enzyme from carrying out its role in TMEJ, a DNA double-strand break repair

pathway that is often upregulated in cancer cells, particularly those with defects in homologous

recombination (HR), such as BRCA-mutant tumors. The inhibition of Polθ in these HR-deficient
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cells leads to an accumulation of DNA damage and subsequent cell death, a concept known as

synthetic lethality.
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Figure 1: Mechanism of Action of ART558 and ART812. In cells with deficient Homologous

Recombination (e.g., BRCA-mutant), inhibition of the TMEJ pathway by ART558 or ART812

leads to synthetic lethality.

Experimental Protocols
In Vitro Cell Viability and Colony Formation Assays

Cell Lines: DLD-1 BRCA2 wild-type and BRCA2-/- colorectal adenocarcinoma cells.

Treatment: Cells were treated with ART558 at concentrations ranging from 0 to 10 µM for 6

to 7 days.[1]

Analysis: Cell viability was assessed using CellTiter-Glo. For colony formation, cells were

seeded at low density and allowed to form colonies for 10-14 days, after which they were

stained with crystal violet and counted.
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Microhomology-Mediated End Joining (MMEJ) Reporter
Assay

Method: A nanoluciferase-based reporter system was used to quantify MMEJ activity in

HEK293 cells.

Procedure: A linearized plasmid containing a nanoluciferase gene flanked by microhomology

sequences is transfected into cells. Successful MMEJ repair results in a functional luciferase

enzyme.

Treatment: Cells were treated with varying concentrations of ART558 or ART812.

Analysis: Luciferase activity was measured to determine the extent of MMEJ inhibition, from

which IC50 values were calculated.[3]

In Vivo Tumor Growth Efficacy Study
Animal Model: Rats bearing established MDA-MB-436 (BRCA1/SHLD2 defective) tumor

xenografts.

Treatment: ART812 was administered orally at a dose of 100 mg/kg daily for 76 days.[2]

Analysis: Tumor volume was measured regularly to assess tumor growth inhibition. Animal

weight and general health were monitored to evaluate tolerability.
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Figure 2: In Vivo Efficacy Study Workflow for ART812. A schematic representation of the

experimental design for evaluating the anti-tumor activity of ART812 in a xenograft model.

Conclusion
ART558 and ART812 are highly potent and selective inhibitors of Polθ with a compelling

mechanism of action for the treatment of cancers with specific DNA repair deficiencies. While

ART558 has been instrumental as a tool compound for in vitro studies to validate the

therapeutic hypothesis of Polθ inhibition, its poor metabolic stability precludes its use in vivo.[3]

[4] ART812, as an optimized derivative, retains the high potency of ART558 while

demonstrating improved pharmacokinetic properties, including oral bioavailability and

metabolic stability.[2][4][5] This has enabled the demonstration of its in vivo efficacy in a PARP-
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resistant tumor model, highlighting its potential for clinical development. Future preclinical

studies will likely focus on further characterizing the safety and efficacy profile of ART812 and

its derivatives in a broader range of cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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